Boc-Ser-OH, also known as N-tert-butoxycarbonyl-L-serine, is a derivative of the amino acid serine. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group of serine. The molecular formula of Boc-Ser-OH is C₈H₁₅N₁O₅, and it has a molecular weight of 205.21 g/mol . This compound is crucial in the field of organic chemistry and biochemistry, particularly in synthesizing peptides and proteins.
Several methods exist for synthesizing Boc-Ser-OH:
Boc-Ser-OH is primarily used in:
Interaction studies involving Boc-Ser-OH often focus on its role as a building block in peptides that interact with biological targets. These studies help elucidate how modifications at the serine residue influence peptide stability, binding affinity, and biological activity. Understanding these interactions is crucial for optimizing peptide-based therapeutics.
Boc-Ser-OH shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Boc-Thr-OH | Similar backbone | Contains threonine instead of serine |
Boc-Tyr-OH | Similar backbone | Contains tyrosine; important for aromatic properties |
Fmoc-Ser-OH | Similar backbone | Uses fluorenylmethyloxycarbonyl protecting group |
Ac-Ser-OH | Similar backbone | Acetylated form; different protective strategy |
Boc-Ser-OH is unique due to its specific protective group (Boc), which provides stability during peptide synthesis while allowing for selective deprotection when needed . This property makes it particularly valuable in synthetic organic chemistry compared to other derivatives that may utilize different protective groups or have varying reactivity profiles.
Irritant